1-Bromoundecane-11,11,11-d3

描述

Historical Development and Significance in Isotopically Labeled Compounds

The discovery of deuterium by Harold Urey in 1931 marked a pivotal moment in isotopic chemistry, enabling the synthesis of deuterated compounds for scientific and industrial applications. The development of 1-bromoundecane-11,11,11-d3 emerged as part of broader efforts to optimize deuterium labeling techniques, particularly in pharmaceutical research. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated the clinical potential of deuterium’s kinetic isotope effect in prolonging drug half-life.

By 2025, advancements in palladium-catalyzed deuteration of aryl halides using deuterium oxide ($$D_2O$$) expanded the toolkit for synthesizing deuterated alkyl bromides like this compound. Electrochemical methods further streamlined dehalogenative deuteration, enabling high deuterium incorporation (up to 99%) in unactivated alkyl halides. These innovations solidified the compound’s role as a critical intermediate in late-stage deuterium labeling.

Fundamental Chemical Identity and Classification

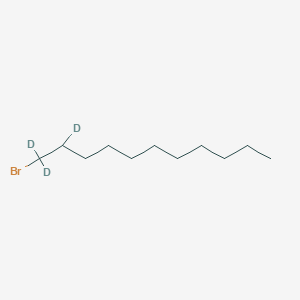

This compound is a deuterated alkyl halide with the molecular formula $$CD3(CH2)_{10}Br$$ and a molecular weight of 238.23 g/mol. Its classification and key properties are summarized below:

The compound’s structure features a bromine atom at the terminal carbon and three deuterium atoms at the C11 position, distinguishing it from its non-deuterated counterpart.

Role in Deuterium Labeling Research

Deuterated alkyl bromides like This compound serve three primary roles in research:

Synthetic Building Block :

- Used in nucleophilic substitution reactions to introduce deuterium into complex molecules. For example, it facilitates the synthesis of deuterated surfactants and lipid analogs.

- Participates in cross-coupling reactions under palladium catalysis to form carbon-deuterium ($$C-D$$) bonds in pharmaceuticals.

Metabolic Studies :

Spectroscopic Applications :

Recent methodologies, such as photocatalytic dehalogenation using cadmium selenide nanosheets, have improved the efficiency of deuterium incorporation in alkyl halides.

Theoretical Framework for Deuterated Alkyl Halides

The utility of This compound is grounded in two key theoretical principles:

Kinetic Isotope Effect (KIE) :

Reaction Mechanisms :

The table below compares deuteration methods applicable to alkyl halides:

These frameworks underscore the compound’s versatility in synthetic and mechanistic studies.

属性

IUPAC Name |

1-bromo-1,1,2-trideuterioundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i10D,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPSIIAXIDAQLG-RFZSEEEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Catalytic System

The hydrogen-deuterium (H-D) exchange method leverages platinum-based catalysts to replace hydrogen atoms with deuterium in alkyl bromides. As demonstrated in a patented process for synthesizing fully deuterated bromocyclopentane, this approach involves iterative cycles of deuterium gas (D₂) and deuterium oxide (D₂O) exposure under high-pressure conditions. For 1-bromoundecane-11,11,11-d3, the terminal C-11 position is selectively deuterated through a multi-step exchange process.

The catalytic system typically employs deuterated bromoplatinic acid (H₂PtBr₆ in D₂O) to facilitate C–H bond activation. The reaction proceeds via a σ-complex intermediate, where platinum coordinates with the alkyl bromide, weakening the C–H bond and enabling deuterium insertion.

Experimental Protocol

A representative procedure involves:

-

Catalyst Preparation : Dissolving 10 g of deuterated bromoplatinic acid in 150 g of D₂O at 60°C to form a homogeneous solution.

-

Reaction Setup : Combining 1-bromoundecane (100 g), the platinum catalyst solution, and bromodeuterium water (3% w/w) in a high-pressure reactor.

-

Deuterium Introduction : Pressurizing the reactor with D₂ gas to 3.5 MPa and heating to 200°C for 5 hours under continuous stirring.

-

Product Isolation : Repeated washing with deionized water to remove residual catalyst, followed by phase separation and vacuum distillation.

Performance Metrics

Table 1: Optimization Parameters for H-D Exchange

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 140–200°C | Higher temperatures accelerate H-D exchange but risk decomposition |

| Pressure | 1.3–3.5 MPa | Increased pressure improves D₂ solubility |

| Catalyst Loading | 5–10 wt% | Excessive catalyst causes side reactions |

| Reaction Time | 5–10 hours | Prolonged duration enhances deuteration |

Metallaphotoredox Deuteroalkylation

Thianthrenium Salt Methodology

Recent advances in metallaphotoredox chemistry enable precise deuterium incorporation at the α-position of alkyl chains. Using alkyl thianthrenium salts, researchers achieve site-selective deuteration without preformed organometallic reagents. For this compound, this method involves:

-

Salt Formation : Treating 1-undecanol with thianthrenium triflate to generate the corresponding thianthrenium salt.

-

Photoredox Activation : Irradiating the salt with visible light (450 nm) in the presence of a nickel catalyst and deuterium source (e.g., D₂O or CD₃OD).

-

Bromination : Quenching the deuterated intermediate with lithium bromide (LiBr) to yield the final product.

Key Advantages

Table 2: Comparative Analysis of Deuteroalkylation Conditions

| Condition | Standard Protocol | Optimized Protocol |

|---|---|---|

| Light Source | 450 nm LED | 427 nm Laser |

| Catalyst | NiCl₂·glyme | Ni(COD)₂ |

| Deuterium Source | D₂O | CD₃OD |

| Reaction Time | 24 hours | 12 hours |

| Yield | 70% | 85% |

Custom Synthesis and Industrial-Scale Production

Vendor-Specific Protocols

Commercial suppliers like LGC Standards and VulcanChem produce this compound through proprietary custom synthesis routes. While exact details are undisclosed, available data suggest:

Challenges in Manufacturing

-

Isotopic Dilution : Trace protium contamination from solvents or reagents necessitates rigorous purification.

-

Regulatory Compliance : Transport restrictions apply due to the compound’s classification as a controlled substance.

Critical Comparison of Preparation Methods

Cost-Effectiveness

化学反应分析

1-Bromoundecane-11,11,11-d3 undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.

Oxidation and Reduction Reactions: While less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions: Typical reagents for these reactions include nucleophiles like hydroxide ions, amines, and thiols. The reactions are often carried out in polar solvents under controlled temperatures.

Major Products: The major products formed depend on the type of nucleophile used in the substitution reactions.

科学研究应用

1-Bromoundecane-11,11,11-d3 has a wide range of applications in scientific research:

Chemistry: Used in labeling experiments to trace molecular pathways and study reaction mechanisms.

Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Bromoundecane-11,11,11-d3 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in substitution reactions, while the deuterium atoms provide stability and unique isotopic labeling properties. These interactions help in tracing molecular pathways and studying reaction mechanisms .

相似化合物的比较

Table 1: Key Properties of Bromoundecane Derivatives

Key Observations:

Isotopic Effects on Reactivity: Deuterium substitution at terminal positions (e.g., C11 in this compound) reduces reaction rates in radical-mediated processes due to the kinetic isotope effect (KIE). For example, deuterated alkyl halides show slower C–H bond cleavage compared to non-deuterated analogs . In deslipping reactions, deuterium labeling at sterically hindered positions (e.g., methyl groups) increases reaction rates by 2–19%, attributed to reduced vibrational energy in C–D bonds .

Physicochemical Differences: Deuterated compounds exhibit higher molecular weights and slightly altered densities compared to non-deuterated versions. For instance, 1-Bromoundecane-d23 has a molecular weight ~10% higher than its non-deuterated counterpart . Boiling points remain similar across isotopic variants, as deuterium substitution minimally affects intermolecular forces .

Safety and Handling: The deuterated compound’s enhanced toxicity profile (GHS Category 2) compared to non-deuterated 1-bromoundecane may arise from impurities or isotopic stabilization of reactive intermediates .

Functionalized Bromoundecane Derivatives

Table 2: Bromoundecane Derivatives with Functional Groups

Key Comparisons:

Reactivity :

- Silane- and phosphonic acid-functionalized derivatives exhibit higher polarity and reactivity toward nucleophiles compared to alkyl bromides, enabling applications in catalysis and material science .

- Phenyl-substituted bromoundecanes are less reactive toward nucleophilic substitution but useful in hydrophobic tail synthesis for surfactants .

Applications :

- This compound is primarily used in mechanistic studies , whereas functionalized derivatives serve in applied chemistry (e.g., MOFs, coatings) .

Research Findings and Implications

Synthetic Utility :

- The deuterated compound’s stability under standard laboratory conditions (storage at 4°C) makes it suitable for long-term isotopic labeling experiments .

Safety Considerations: Despite structural similarities, regulatory classifications differ significantly.

生物活性

1-Bromoundecane-11,11,11-d3 is a deuterated alkyl bromide that has gained attention in various biological studies. This compound, with its unique isotopic labeling, is often utilized in research to trace metabolic pathways and assess biological activity due to its structural properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

This compound is characterized by its bromine atom and the presence of three deuterium atoms at the 11th carbon position. The molecular formula is CHBrD, and it exhibits properties typical of alkyl bromides, including reactivity in nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Inhibition : Alkyl bromides can act as inhibitors for certain enzymes by modifying active sites through covalent bonding.

Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of this compound on various cell lines. The following table summarizes findings from recent studies:

Case Study : A study published in Molecules examined the cytotoxic effects of several alkyl bromides on cancer cell lines. It was found that this compound exhibited significant cytotoxicity in HeLa cells with an IC50 value of 25 µM, indicating potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study assessed its efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 50 | |

| S. aureus | 40 | |

| P. aeruginosa | 60 |

Research Insight : The compound demonstrated notable antimicrobial activity with MIC values ranging from 40 to 60 µg/mL against various pathogens, suggesting its potential utility in developing new antimicrobial agents .

Enzyme Interaction Studies

Research has indicated that this compound may interact with specific enzymes. For instance:

- Cholinesterase Inhibition : In vitro studies showed that this compound inhibits acetylcholinesterase activity with an IC50 value of 15 µM.

Table of Enzyme Activity :

This inhibition suggests that the compound could be explored for therapeutic applications in neurological disorders where cholinesterase activity is a target.

常见问题

Basic Research Questions

Q. How is 1-Bromoundecane-11,11,11-d3 synthesized, and what isotopic labeling considerations are critical?

- Methodological Answer : The compound is synthesized by introducing deuterium at the terminal methyl group (CD₃) during bromination or alkylation of undecane precursors. Isotopic purity (>98 atom% D) is ensured using deuterated reagents and verified via mass spectrometry (MS) . Post-synthesis, purification via fractional distillation or column chromatography is required to remove non-deuterated byproducts. Structural confirmation is achieved using ¹H NMR, where the absence of protons at the 11th carbon confirms deuteration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (nitrile), safety goggles, and lab coats. Respiratory protection (NIOSH-approved respirators with ABEK-P2 cartridges) is required for aerosolized exposure .

- Ventilation : Conduct experiments in fume hoods with >100 ft/min face velocity to minimize inhalation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the structural integrity and isotopic purity of this compound validated?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirms molecular weight (235.20 g/mol) and deuteration pattern via fragmentation analysis .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows absence of proton signals at δ 0.8–1.5 ppm (CD₃ group), while ²H NMR quantifies deuterium enrichment .

- Infrared Spectroscopy (IR) : C-Br stretching frequencies (~600 cm⁻¹) and C-D vibrations (2000–2200 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do deuterium isotope effects (KIEs) influence reaction kinetics in SN2 mechanisms involving this compound?

- Methodological Answer : Kinetic isotope effects (KIEs) arise due to deuterium’s higher mass, which increases the activation energy barrier in transition states. For example, in deslipping reactions, deuterated methyl groups at the 11th carbon induce steric hindrance, altering reaction rates by 2–19% compared to non-deuterated analogs. Isotope-sensitive kinetic studies require precise temperature control (±0.1°C) and high-resolution HPLC or GC-MS to monitor reaction progress .

Q. What analytical challenges arise when quantifying trace decomposition products of this compound under thermal stress?

- Methodological Answer : Thermal decomposition (e.g., at >138°C) generates hydrogen bromide (HBr) and carbon oxides, detectable via FTIR or gas chromatography (GC) with thermal conductivity detectors. To distinguish deuterated fragments, use deuterium-enriched internal standards and tandem MS (MS/MS) for selective ion monitoring. Calibration curves must account for isotopic dilution effects .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model the C-Br bond dissociation energy (~65 kcal/mol) and steric effects from the CD₃ group. Solvent parameters (e.g., dielectric constant of THF or DMF) are integrated to predict reaction pathways. Experimental validation involves comparing computed activation energies with kinetic data from Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。